2-(2-Hydroxycyclopentyl)acetic acid
Overview
Description
2-(2-Hydroxycyclopentyl)acetic acid is an organic compound with the molecular formula C7H12O3 It is characterized by a cyclopentane ring substituted with a hydroxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Hydroxycyclopentyl)acetic acid can be synthesized through several methods. One common approach involves the hydrolysis of 2-cyclopentyl-2-hydroxy-2-phenylacetic acid methyl ester using lithium hydroxide monohydrate in a mixture of tetrahydrofuran (THF) and water . Another method includes the cyanide ion displacement followed by hydrolysis, which is typically used for preparing carboxylic acids from alkyl halides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxycyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted cyclopentylacetic acid derivatives.
Scientific Research Applications
2-(2-Hydroxycyclopentyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving metabolic pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxycyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes involved in metabolic processes, influencing their activity and leading to various biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid
- Cyclopentanol
- Cyclopentanone
Comparison: 2-(2-Hydroxycyclopentyl)acetic acid is unique due to its specific structural features, such as the presence of both a hydroxy group and an acetic acid moiety on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-(2-hydroxycyclopentyl)acetic acid |
InChI |
InChI=1S/C7H12O3/c8-6-3-1-2-5(6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
WWGSGBFRODAXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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